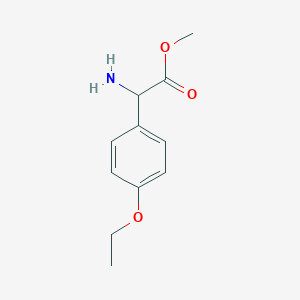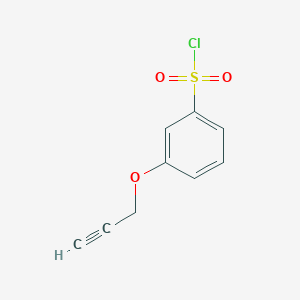
3-(Prop-2-yn-1-yloxy)benzenesulfonyl chloride
概述
描述
3-(Prop-2-yn-1-yloxy)benzenesulfonyl chloride is an organic compound with the molecular formula C9H7ClO3S. It is a sulfonyl chloride derivative, characterized by the presence of a prop-2-yn-1-yloxy group attached to a benzene ring, which is further substituted with a sulfonyl chloride group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Prop-2-yn-1-yloxy)benzenesulfonyl chloride typically involves the reaction of 3-hydroxybenzenesulfonyl chloride with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with efficient stirring and temperature control. The product is isolated and purified using industrial-scale separation techniques such as distillation and crystallization .
化学反应分析
Types of Reactions
3-(Prop-2-yn-1-yloxy)benzenesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonate thioester derivatives.
Addition reactions: The prop-2-yn-1-yloxy group can participate in addition reactions with electrophiles, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, alcohols, and thiols.
Addition reactions: Reagents such as halogens, hydrogen halides, and other electrophiles are used.
Major Products Formed
Sulfonamide derivatives: Formed by the reaction with amines.
Sulfonate ester derivatives: Formed by the reaction with alcohols.
Sulfonate thioester derivatives: Formed by the reaction with thiols.
科学研究应用
3-(Prop-2-yn-1-yloxy)benzenesulfonyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
作用机制
The mechanism of action of 3-(Prop-2-yn-1-yloxy)benzenesulfonyl chloride involves the reactivity of the sulfonyl chloride group and the prop-2-yn-1-yloxy group. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonyl derivatives. The prop-2-yn-1-yloxy group can undergo addition reactions with electrophiles, forming new bonds and modifying the structure of the compound .
相似化合物的比较
Similar Compounds
3-(Prop-2-yn-1-yloxy)benzenesulfonamide: Similar structure but with an amide group instead of a chloride.
3-(Prop-2-yn-1-yloxy)benzenesulfonate: Similar structure but with an ester group instead of a chloride.
3-(Prop-2-yn-1-yloxy)benzenesulfonyl fluoride: Similar structure but with a fluoride group instead of a chloride.
Uniqueness
3-(Prop-2-yn-1-yloxy)benzenesulfonyl chloride is unique due to its combination of a sulfonyl chloride group and a prop-2-yn-1-yloxy group. This combination imparts distinct reactivity and allows for a wide range of chemical transformations, making it a versatile reagent in organic synthesis and scientific research .
属性
IUPAC Name |
3-prop-2-ynoxybenzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO3S/c1-2-6-13-8-4-3-5-9(7-8)14(10,11)12/h1,3-5,7H,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBTAKWRETNDIHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC(=CC=C1)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

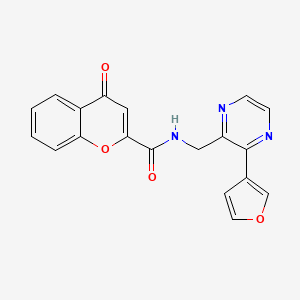
![5-Bromo-2-chloro-N-[(1R)-1-(2,4-dichlorophenyl)ethyl]aniline](/img/structure/B2496365.png)
![3-[(3-chlorophenyl)methyl]-9-(4-fluorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
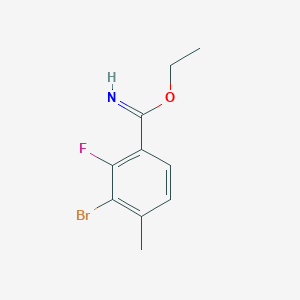
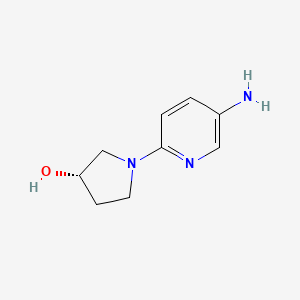
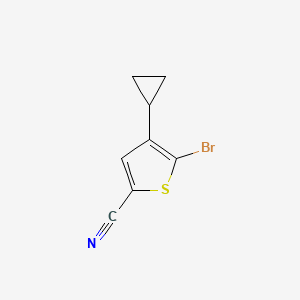

![7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-8-((4-methylpiperidin-1-yl)methyl)-2H-chromen-2-one](/img/structure/B2496378.png)


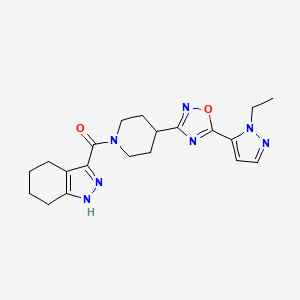
![9-{[(3-nitrophenyl)methyl]sulfanyl}-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene](/img/structure/B2496384.png)
